REACTION_SMILES
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[CH3:1][c:2]1[cH:3][cH:4][c:5]([CH2:6][CH:7]2[N:8]([CH3:17])[CH2:9][CH2:10][C:11]3=[C:16]2[CH2:15][CH2:14][CH2:13][CH2:12]3)[cH:18][cH:19]1.[NH3:25].[OH2:26].[P:20](=[O:21])([OH:22])([OH:23])[OH:24]>>[CH3:1][c:2]1[cH:3][c:4]2[c:5]([cH:18][cH:19]1)[CH2:6][CH:7]1[N:8]([CH3:17])[CH2:9][CH2:10][C:11]23[CH2:12][CH2:13][CH2:14][CH2:15][CH:16]13
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(CC2C3=C(CCCC3)CCN2C)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=P(O)(O)O
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Name
|
|
Type
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product
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Smiles
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Cc1ccc2c(c1)C13CCCCC1C(C2)N(C)CC3
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:1][c:2]1[cH:3][cH:4][c:5]([CH2:6][CH:7]2[N:8]([CH3:17])[CH2:9][CH2:10][C:11]3=[C:16]2[CH2:15][CH2:14][CH2:13][CH2:12]3)[cH:18][cH:19]1.[NH3:25].[OH2:26].[P:20](=[O:21])([OH:22])([OH:23])[OH:24]>>[CH3:1][c:2]1[cH:3][c:4]2[c:5]([cH:18][cH:19]1)[CH2:6][CH:7]1[N:8]([CH3:17])[CH2:9][CH2:10][C:11]23[CH2:12][CH2:13][CH2:14][CH2:15][CH:16]13
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(CC2C3=C(CCCC3)CCN2C)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P(O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc2c(c1)C13CCCCC1C(C2)N(C)CC3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |